molecular formula C10H18O3 B3053570 Ethyl 2-cyclopentyl-3-hydroxypropanoate CAS No. 5452-76-6

Ethyl 2-cyclopentyl-3-hydroxypropanoate

Cat. No.: B3053570
CAS No.: 5452-76-6
M. Wt: 186.25 g/mol
InChI Key: PJWZFYWDRLQRDU-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentyl-3-hydroxypropanoate is a chemical compound . Its molecular formula is C10H18O3 . It is also known as Propanoic acid, 2-hydroxy-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.

Scientific Research Applications

  • Solvent Applications in Chemical Processes :

    • Ethyl lactate (ethyl 2-hydroxypropanoate), closely related to Ethyl 2-cyclopentyl-3-hydroxypropanoate, is emerging as an eco-friendly solvent with wide applications in food, pharmaceutical, and fine chemical industries. Its potential as a solvent in supercritical media, and as a cosolvent in supercritical extraction and antisolvent precipitation processes, has been highlighted (Bermejo et al., 2013).
  • Synthesis of Bioactive Compounds :

    • The synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcases the potential of ethyl hydroxypropanoate derivatives in synthesizing bioactive compounds (Alonso et al., 2005).
  • Enzymatic Acylation Studies :

    • Research on the enzymatic resolution of racemic ethyl 2- and 3-furyl-3-hydroxypropanoates by Candida antarctica lipases has provided insights into lipase enantiopreference and substrate structure, particularly in O-acylations of secondary alcohols (Brem et al., 2011).
  • Ultrasound in Enzymatic Resolution :

    • The study on enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes highlights the use of ultrasound in speeding up enzymatic reactions without significant changes in yield or enantiomeric excess (Ribeiro et al., 2001).
  • Synthesis of Pharmaceutical Intermediates :

    • A practical synthesis protocol for ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for gemcitabine hydrochloride, highlights the role of ethyl hydroxypropanoate derivatives in pharmaceutical intermediate synthesis (Mukarram et al., 2011).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-cyclopentyl-3-hydroxypropanoate was not found, it’s generally recommended to handle chemical compounds with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

ethyl 2-cyclopentyl-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWZFYWDRLQRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280886
Record name ethyl 2-cyclopentyl-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-76-6
Record name NSC18986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyclopentyl-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyclopentyl-3-hydroxypropanoate
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